

Spectroscopic Profile of 1-Benzofuran-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzofuran-3-carboxylic acid

Cat. No.: B1269828

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzofuran-3-carboxylic acid**, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows.

Chemical Structure and Properties

- IUPAC Name: **1-Benzofuran-3-carboxylic acid**
- Molecular Formula: C₉H₆O₃
- Molecular Weight: 162.14 g/mol
- CAS Number: 26537-68-8

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

While a specific experimental spectrum for **1-Benzofuran-3-carboxylic acid** is not readily available in the public domain, the expected chemical shifts (δ) in a solvent like DMSO-d₆ can be predicted based on the analysis of its structural analogs. The spectrum would feature

signals corresponding to the aromatic protons of the benzofuran ring system and the acidic proton of the carboxylic acid group.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.5 - 8.7	s	-
H-4	7.9 - 8.1	d	~8.0
H-5	7.3 - 7.5	t	~7.5
H-6	7.2 - 7.4	t	~7.5
H-7	7.6 - 7.8	d	~8.0
-COOH	12.0 - 13.0	br s	-

2.1.2. ^{13}C NMR Spectroscopy

Similar to the ^1H NMR data, the precise experimental ^{13}C NMR spectrum is not widely published. The anticipated chemical shifts are based on the analysis of related benzofuran structures and the known effects of the carboxylic acid substituent.

Carbon	Expected Chemical Shift (ppm)
C-2	145 - 148
C-3	115 - 118
C-3a	128 - 131
C-4	123 - 126
C-5	124 - 127
C-6	121 - 124
C-7	111 - 114
C-7a	154 - 157
-COOH	165 - 168

Infrared (IR) Spectroscopy

The IR spectrum of **1-Benzofuran-3-carboxylic acid** will exhibit characteristic absorption bands corresponding to its key functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid)	2500-3300	Broad, Strong
C-H stretch (aromatic)	3000-3100	Medium
C=O stretch (carboxylic acid)	1680-1710	Strong
C=C stretch (aromatic)	1580-1620	Medium-Strong
C-O stretch (ether and acid)	1200-1300	Strong
O-H bend (out-of-plane)	920-950	Broad, Medium

Mass Spectrometry (MS)

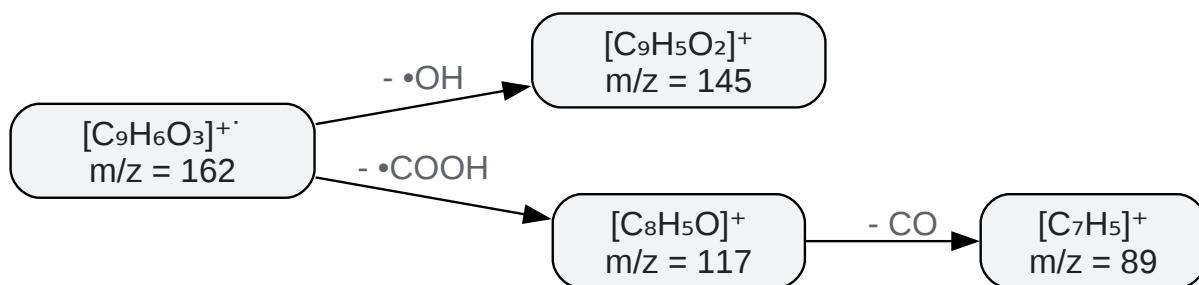
Mass spectrometry of **1-Benzofuran-3-carboxylic acid** would provide information about its molecular weight and fragmentation pattern.

2.3.1. Electron Ionization (EI) Mass Spectrum

Based on available GC-MS data, the following key fragments are observed:

m/z	Relative Intensity	Proposed Fragment
162	High	[M] ⁺ (Molecular Ion)
145	Medium	[M - OH] ⁺
117	Medium	[M - COOH] ⁺
89	High	[C ₇ H ₅] ⁺ (Benzofuryl cation after loss of CO)

2.3.2. Proposed Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mass fragmentation pathway of **1-Benzofuran-3-carboxylic acid**.

Experimental Protocols

NMR Spectroscopy

A sample of **1-Benzofuran-3-carboxylic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

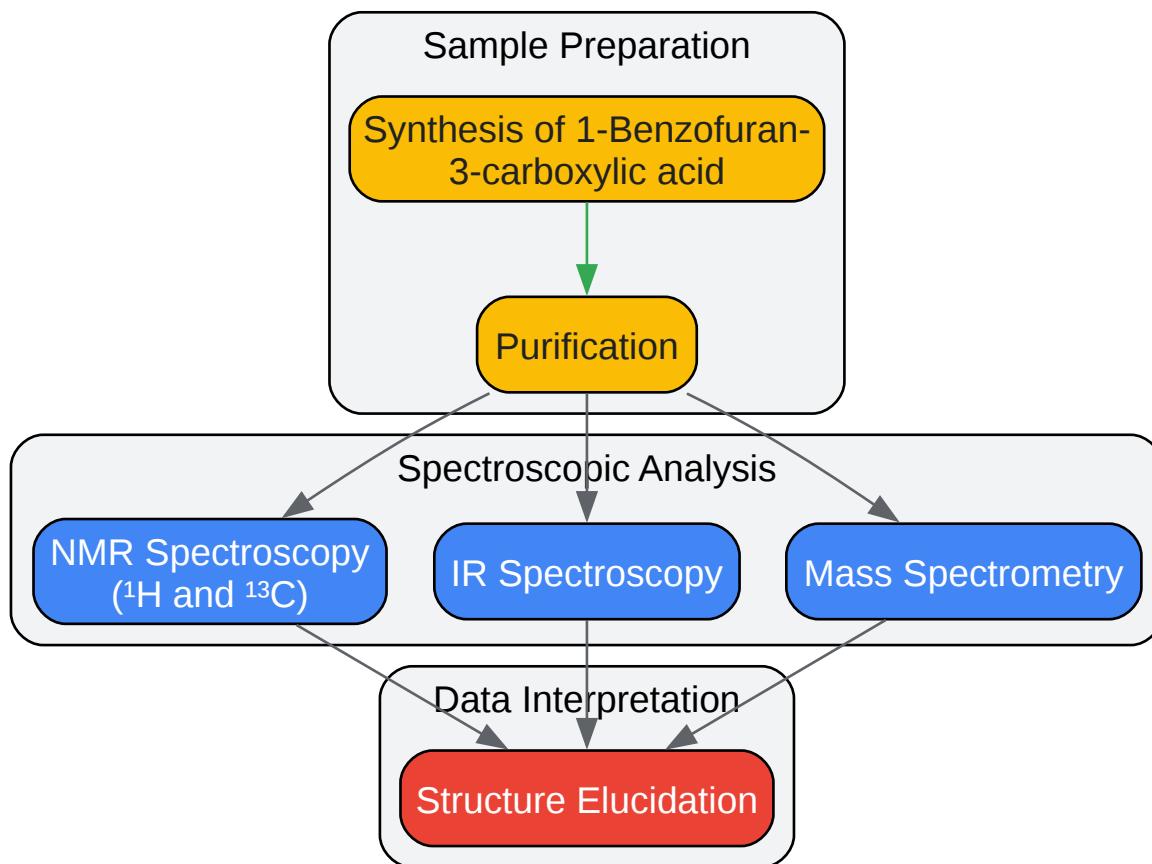
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **1-Benzofuran-3-carboxylic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzofuran-3-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269828#spectroscopic-data-of-1-benzofuran-3-carboxylic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com